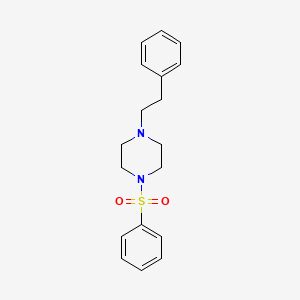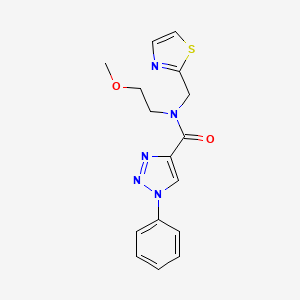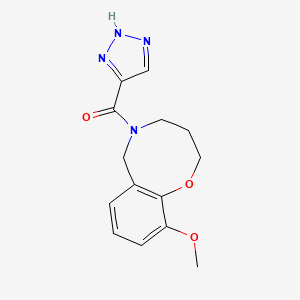
1-(2-phenylethyl)-4-(phenylsulfonyl)piperazine
説明
1-(2-Phenylethyl)-4-(phenylsulfonyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions This particular compound is characterized by the presence of a phenylethyl group and a phenylsulfonyl group attached to the piperazine ring
準備方法
The synthesis of 1-(2-phenylethyl)-4-(phenylsulfonyl)piperazine can be achieved through several synthetic routes. One common method involves the reaction of piperazine with phenylethyl bromide in the presence of a base to form 1-(2-phenylethyl)piperazine. This intermediate is then reacted with phenylsulfonyl chloride to yield the final product. The reaction conditions typically involve the use of organic solvents such as dichloromethane or toluene, and the reactions are carried out under reflux conditions .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
化学反応の分析
1-(2-Phenylethyl)-4-(phenylsulfonyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the removal of the sulfonyl group.
Substitution: Nucleophilic substitution reactions can occur at the phenylethyl group, where nucleophiles such as amines or thiols replace the phenylsulfonyl group.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-(2-Phenylethyl)-4-(phenylsulfonyl)piperazine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with biological macromolecules and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other industrially relevant compounds
作用機序
The mechanism of action of 1-(2-phenylethyl)-4-(phenylsulfonyl)piperazine involves its interaction with specific molecular targets within biological systems. The phenylsulfonyl group is known to interact with various enzymes and receptors, potentially inhibiting their activity or altering their function. The phenylethyl group may also contribute to the compound’s overall biological activity by facilitating its binding to target molecules. The exact pathways and molecular targets involved are subjects of ongoing research.
類似化合物との比較
1-(2-Phenylethyl)-4-(phenylsulfonyl)piperazine can be compared with other piperazine derivatives, such as:
1-(2-Phenylethyl)piperazine: Lacks the phenylsulfonyl group, resulting in different chemical and biological properties.
4-(Phenylsulfonyl)piperazine: Lacks the phenylethyl group, which may affect its reactivity and interactions with biological targets.
N-Phenylpiperazine: Contains a phenyl group directly attached to the nitrogen atom, leading to distinct chemical behavior and applications.
The uniqueness of this compound lies in the combination of the phenylethyl and phenylsulfonyl groups, which confer specific chemical reactivity and potential biological activity .
特性
IUPAC Name |
1-(benzenesulfonyl)-4-(2-phenylethyl)piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2S/c21-23(22,18-9-5-2-6-10-18)20-15-13-19(14-16-20)12-11-17-7-3-1-4-8-17/h1-10H,11-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHCFFTCVKZELKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601332549 | |
| Record name | 1-(benzenesulfonyl)-4-(2-phenylethyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601332549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47198615 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
894167-90-9 | |
| Record name | 1-(benzenesulfonyl)-4-(2-phenylethyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601332549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-fluorophenyl)-4-[6-(piperidin-1-ylcarbonyl)pyrazin-2-yl]morpholine](/img/structure/B5333829.png)
![rel-(4aS,8aR)-1-(2-aminoethyl)-6-[(1-phenyl-1H-pyrazol-4-yl)methyl]octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5333833.png)

![2-bromo-6-methoxy-4-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenyl 2-thiophenecarboxylate](/img/structure/B5333843.png)
![1-[3-(4,5-dimethyl-1H-pyrazol-3-yl)propanoyl]-N,N-dimethyl-4-azepanamine](/img/structure/B5333852.png)
![1-(1-{[6-(3-chlorophenyl)pyridin-3-yl]carbonyl}piperidin-3-yl)-3-methylbutan-1-one](/img/structure/B5333854.png)
![[2-(6-methoxynaphthalen-2-yl)morpholin-4-yl]-(5-methyl-1H-pyrazol-3-yl)methanone](/img/structure/B5333863.png)

![2-[5-(2-FLUOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETIC ACID](/img/structure/B5333890.png)
![2,3,5-trimethyl-7-[4-(4-pyridinyl)-1,4-diazepan-1-yl]pyrazolo[1,5-a]pyrimidine](/img/structure/B5333892.png)
![1,3-dimethyl-4-({5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)piperazin-2-one](/img/structure/B5333898.png)
![N-[3-(1H-imidazol-1-yl)propyl]-3-(4-methoxyphenyl)acrylamide](/img/structure/B5333902.png)
![2-[4-(pyridin-2-yl)piperazin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5333908.png)
![2-({[5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzonitrile](/img/structure/B5333910.png)
